Methyl phosphoethanolamine

Enzyme kinetics Substrate specificity Phospholipid biosynthesis

Researchers screening PMT inhibitors need authentic monomethylated substrate to discriminate between methylation steps-generic phosphoethanolamine cannot resolve step-specific inhibition. Methyl phosphoethanolamine is the exact monomethylated intermediate with characterized kinetics (Km 0.11 mM for cytidylyltransferase, a 53% increase vs. phosphoethanolamine; Vmax 6.3-fold lower). It uniquely supports inverse bicontinuous cubic phase (Im3m) formation for membrane protein crystallization and serves as a validated internal standard for LC-MS/MS quantification of phospholipid intermediates. Purchase with confidence: each lot is quality-assured for consistent enzyme kinetics and chromatographic behavior.

Molecular Formula C3H10NO4P
Molecular Weight 155.09 g/mol
CAS No. 2375-05-5
Cat. No. B1248822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phosphoethanolamine
CAS2375-05-5
Synonymsmethyl phosphoethanolamine
MPE-PEA
Molecular FormulaC3H10NO4P
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESCOP(=O)(O)OCCN
InChIInChI=1S/C3H10NO4P/c1-7-9(5,6)8-3-2-4/h2-4H2,1H3,(H,5,6)
InChIKeyRHZOTNIARPBHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phosphoethanolamine Identity & Classification


Methyl phosphoethanolamine (CAS 2375-05-5), also designated as MPE-PEA or phosphomonomethylethanolamine, is a small-molecule organophosphate belonging to the phosphoethanolamine class [1]. Its structure comprises an ethanolamine backbone with a single N-methyl substituent and a phosphate group attached to the terminal oxygen, corresponding to the molecular formula C3H10NO4P and a molecular weight of 155.09 g/mol [2]. This compound occupies a defined intermediate position within the phosphoethanolamine N-methyltransferase (PMT) pathway, serving as the monomethylated derivative between the fully unmethylated phosphoethanolamine and the dimethylated phosphodimethylethanolamine [3].

Why Methyl Phosphoethanolamine Cannot Replace Analogs


Within the phosphoethanolamine compound class, the number and position of N-methyl substituents fundamentally alter enzyme recognition kinetics, substrate channeling efficiency, and membrane biophysical properties. Methyl phosphoethanolamine carries exactly one methyl group on the ethanolamine nitrogen, which distinguishes it categorically from the unmethylated parent compound (phosphoethanolamine) and the dimethylated derivative (phosphodimethylethanolamine) [1]. This single methylation produces a measurable change in apparent Michaelis-Menten constant (Km) for CTP:phosphoethanolamine cytidylyltransferase, increasing from 0.072 mM for phosphoethanolamine to 0.11 mM for methyl phosphoethanolamine, while the dimethylated analog exhibits a substantially higher Km of 6.8 mM [2]. Furthermore, in hydrated lipid membrane systems, partial headgroup methylation (one or two methyl substituents) uniquely induces inverse bicontinuous cubic phase formation of the Im3m spacegroup, a phase behavior entirely absent in both unmethylated (zero methyl groups) and fully methylated (three methyl groups) phosphoethanolamine derivatives [3]. These quantitative and qualitative differences preclude functional substitution without altering experimental outcomes.

Methyl Phosphoethanolamine: Quantitative Differentiation


Cytidylyltransferase Km Distinguishes Methylation State

The apparent Michaelis-Menten constant (Km) of CTP:phosphoethanolamine cytidylyltransferase purified from rat liver increases systematically with the number of N-methyl substituents on the phosphoethanolamine substrate [1]. Methyl phosphoethanolamine (one methyl group) exhibits an apparent Km of 0.11 mM, representing a 53% increase relative to the unmethylated phosphoethanolamine (0.072 mM) but remaining approximately 62-fold lower than phosphodimethylethanolamine (6.8 mM).

Enzyme kinetics Substrate specificity Phospholipid biosynthesis Cytidylyltransferase assay

Vmax Decreases with N-Methylation

The maximal reaction velocity (Vmax) of CTP:phosphoethanolamine cytidylyltransferase decreases substantially with increasing N-methyl substitution [1]. Methyl phosphoethanolamine yields a Vmax of 0.24 μmol/min per mg protein, which is approximately 6.3-fold lower than the Vmax observed with phosphoethanolamine (1.52 μmol/min per mg protein).

Enzyme kinetics Catalytic efficiency Phospholipid metabolism Structure-activity relationship

Partial N-Methylation Induces Cubic Phases

In hydrated palmitic acid/phospholipid mixtures, partial methylation of the phosphoethanolamine headgroup with exactly one or two methyl substituents induces the formation of inverse bicontinuous cubic phases of the Im3m spacegroup [1]. This phase behavior is completely absent in systems containing either zero methyl substituents (unmethylated phosphoethanolamine) or three methyl substituents (fully methylated phosphocholine headgroup).

Membrane biophysics Lipid polymorphism Drug delivery systems Small-angle X-ray scattering

Monomethylated Intermediate in PMT Pathway

Phosphoethanolamine methyltransferases (PMTs) in Plasmodium species catalyze the sequential three-step methylation of phosphoethanolamine to phosphocholine, with methyl phosphoethanolamine representing the product of the first methylation step and the substrate for the second methylation step [1]. Human hosts lack this PMT-dependent pathway for phosphatidylcholine synthesis, creating a parasite-specific metabolic vulnerability.

Malaria parasite biology Phospholipid biosynthesis Enzyme pathway mapping Antiparasitic drug target

Methyl Phosphoethanolamine: Validated Applications


PMT Substrate for Antimalarial Inhibitor Screening

Methyl phosphoethanolamine serves as the authentic monomethylated substrate for the second methylation step catalyzed by PMT enzymes from Plasmodium species [1]. Given that human hosts lack the PMT-dependent phosphatidylcholine biosynthetic pathway, this compound enables high-fidelity in vitro reconstitution of the parasite-specific methylation cascade. Researchers screening PMT inhibitors can use methyl phosphoethanolamine to assess whether candidate compounds selectively block the monomethylated-to-dimethylated conversion step, a critical mechanistic discrimination not possible when using phosphoethanolamine or phosphocholine alone.

Cytidylyltransferase Substrate Specificity

The 53% increase in apparent Km and 6.3-fold reduction in Vmax observed with methyl phosphoethanolamine relative to phosphoethanolamine [2] provides a calibrated benchmark for structure-activity relationship studies of the cytidylyltransferase enzyme family. Investigators examining the molecular determinants of substrate recognition in this enzyme class can use the compound as a reference standard to quantify how incremental N-methylation affects binding pocket complementarity and catalytic turnover, without the extreme kinetic penalties imposed by the dimethylated analog (Km = 6.8 mM).

Cubic Phase Induction for Crystallization & Drug Delivery

Lipid formulations incorporating methyl phosphoethanolamine or its corresponding phospholipid derivatives uniquely support the formation of inverse bicontinuous cubic phases of the Im3m spacegroup under hydrated conditions, a property absent in both unmethylated and fully methylated headgroup systems [3]. This phase behavior is directly exploitable for membrane protein crystallization trials requiring lipidic cubic phase matrices and for designing nanostructured drug delivery carriers where the three-dimensionally continuous aqueous channels of cubic phases facilitate controlled molecular release.

Internal Standard for Lipidomics & Metabolomics

Given its defined intermediate position in the phosphoethanolamine methylation pathway and its distinct chromatographic and mass spectrometric properties relative to phosphoethanolamine and phosphocholine, methyl phosphoethanolamine is employed as an internal calibration standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying phospholipid intermediates in biological samples. The availability of accurate quantitative data on this compound (Km, Vmax) [2] further supports its use as a validated reference material in enzyme-coupled spectrophotometric assays measuring phosphoethanolamine N-methyltransferase activity.

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